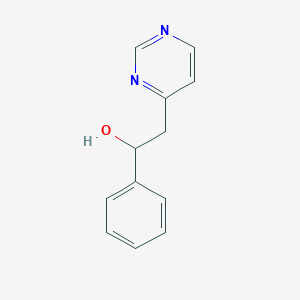

![molecular formula C13H9ClN2OS B1349889 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine CAS No. 827614-35-7](/img/structure/B1349889.png)

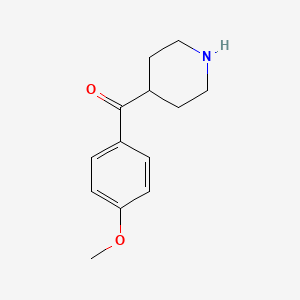

4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

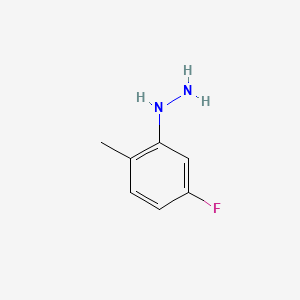

“4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine” is a chemical compound with a molecular formula of C13H9ClN2OS1. It is a versatile compound that plays a crucial role in the synthesis of various pharmaceutical compounds2.

Synthesis Analysis

The synthesis of this compound involves acid-catalysed chemo-selective C-4 substitution of 7H-pyrrolo3. The yield of the synthesis process is reported to be 73%4.

Molecular Structure Analysis

The molecular structure of this compound is characterized by spectral and elemental analyses as well as single-crystal X-ray diffraction5. The compound has a molecular weight of 276.741 Da and a monoisotopic mass of 276.012421 Da1.

Chemical Reactions Analysis

This compound demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions2.

Physical And Chemical Properties Analysis

The compound appears as a light brown solid4. It has a melting point of 120-121°C4. It is poorly soluble in water but exhibits better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO)7.

Aplicaciones Científicas De Investigación

Synthesis and Characterization of Novel Compounds

Research into 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine often involves its synthesis and characterization as part of broader efforts to explore novel chemical entities with potential therapeutic applications. One study detailed the synthesis of novel fused thiazolopyrimidinones and pyrimidothiazinones from reactions involving 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine derivatives. The synthesized compounds were evaluated for their cytotoxic activity against breast and hepatocellular carcinoma cell lines, revealing promising activity for some derivatives (Abbas et al., 2015).

Antimicrobial and Anti-inflammatory Applications

Another research direction involves assessing the antimicrobial and anti-inflammatory properties of thienopyrimidine derivatives. A study synthesized a series of thieno[2,3-d]pyrimidine heterocyclic compounds and tested them for antimicrobial and anti-inflammatory activities. These compounds showed remarkable activity against fungi, bacteria, and inflammation, highlighting the potential of 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine derivatives as bioactive molecules (Tolba et al., 2018).

Antitumor Activity

The antitumor potential of thienopyrimidine derivatives is a significant area of research. For example, a study on the synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives found that many newly synthesized compounds displayed potent anticancer activity. These compounds were tested against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines, with some showing activity levels comparable to doxorubicin (Hafez & El-Gazzar, 2017).

Design and Synthesis of Antitumor Agents

Further illustrating the versatility of 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine derivatives, another study focused on the design, synthesis, and biological evaluation of novel derivatives as potent antitumor agents. It identified compounds with excellent potency against cancer cell lines, underscoring the structure-activity relationships critical for optimizing anticancer activity. These studies highlight the potential of thieno[3,2-d]pyrimidine derivatives in developing new cancer therapies (Liu et al., 2014).

Safety And Hazards

In terms of safety, “4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine” is considered a low-toxicity substance. However, long-term or excessive exposure to this compound can lead to irritation of the respiratory mucosa, eyes, and skin2.

Direcciones Futuras

Thienopyrimidine derivatives, including “4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine”, hold a unique place in medicinal chemistry due to their various biological activities. They are structural analogs of purines and have become an attractive structural feature in the production of pharmaceutical drugs6. Therefore, the synthesis and characterization of novel thienopyrimidine moieties with wider therapeutic activity is a topic of interest for medicinal chemists7.

Propiedades

IUPAC Name |

4-chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2OS/c1-17-9-4-2-8(3-5-9)10-6-18-12-11(10)15-7-16-13(12)14/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNNAGDCTUSMWFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC3=C2N=CN=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801222071 |

Source

|

| Record name | 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801222071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine | |

CAS RN |

827614-35-7 |

Source

|

| Record name | 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=827614-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801222071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

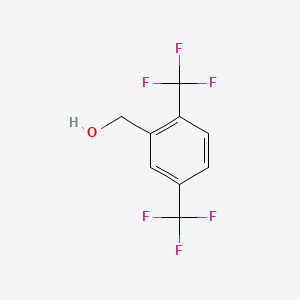

![8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride](/img/structure/B1349812.png)

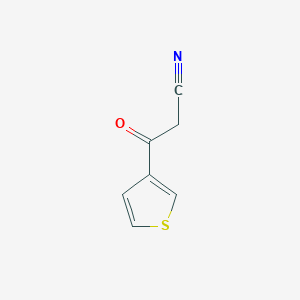

![2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1349813.png)

![[(2-Fluorophenyl)thio]acetic acid](/img/structure/B1349827.png)